molecular formula C21H29NO5S B612955 N-ME-Leu-obzl P-tosylate CAS No. 42807-66-9

N-ME-Leu-obzl P-tosylate

Cat. No.: B612955
CAS No.: 42807-66-9
M. Wt: 407.53
InChI Key: HQAGSSPEDLUVSS-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate typically involves the esterification of N-Methyl-L-leucine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst and an organic solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-leucine benzyl ester 4-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-L-leucine benzyl ester 4-toluenesulfonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting proteasomes and inducing apoptosis in cancer cells.

    Industry: Utilized in the manufacturing of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-L-leucine benzyl ester 4-toluenesulfonate involves its interaction with specific molecular targets, such as proteasomes. The compound can inhibit proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells. This pathway is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-leucine
  • Benzyl ester
  • 4-Toluenesulfonate

Uniqueness

N-Methyl-L-leucine benzyl ester 4-toluenesulfonate is unique due to its combined structural features, which confer specific reactivity and biological activity. Unlike its individual components, the compound exhibits enhanced stability and solubility, making it more suitable for various applications .

Properties

IUPAC Name

benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGSSPEDLUVSS-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ME-Leu-obzl P-tosylate
Reactant of Route 2
Reactant of Route 2
N-ME-Leu-obzl P-tosylate
Reactant of Route 3
Reactant of Route 3
N-ME-Leu-obzl P-tosylate
Reactant of Route 4
Reactant of Route 4
N-ME-Leu-obzl P-tosylate
Reactant of Route 5
N-ME-Leu-obzl P-tosylate
Reactant of Route 6
Reactant of Route 6
N-ME-Leu-obzl P-tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.